molecular formula C17H26N2O2 B13562091 tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate

tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate

Cat. No.: B13562091
M. Wt: 290.4 g/mol
InChI Key: HTFCPDJKRWVQQU-UHFFFAOYSA-N
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Description

tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate involves several steps. One reported method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to a series of reactions including reduction, esterification, and condensation to yield the final product . Industrial production methods typically involve similar multi-step synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-12-6-8-14-10-13(7-9-15(14)18-12)11-19(5)16(20)21-17(2,3)4/h7,9-10,12,18H,6,8,11H2,1-5H3

InChI Key

HTFCPDJKRWVQQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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